molecular formula C6H8O5 B12877035 5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid

5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B12877035
M. Wt: 160.12 g/mol
InChI Key: HUMIJMLXGUELIA-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is a compound derived from biomass, specifically from the dehydration of hexoses. It is a highly functionalized, bio-based chemical building block with significant potential in various applications, including the production of fuels, chemicals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the acid-catalyzed dehydration of hexoses, such as glucose and fructose. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out at elevated temperatures . The process can be optimized by adjusting the concentration of the acid, reaction temperature, and time to achieve higher yields and selectivity.

Industrial Production Methods

Industrial production of 5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid involves the use of biomass feedstocks, such as lignocellulosic materials. The process includes the hydrolysis of cellulose and hemicellulose to produce hexose sugars, followed by their dehydration to form the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)furfural
  • 5-(Bromomethyl)furfural
  • 5-(Formyloxymethyl)furfural
  • 5-(Acetoxymethyl)furfural
  • 2,5-Diformylfuran
  • 5-Methylfurfural

Uniqueness

5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is unique due to its high functionality and versatility as a platform chemical. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of a wide range of bio-based products .

Biological Activity

5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid, also known as C75, is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer therapy and mitochondrial function. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C6H8O5C_6H_8O_5 and a molecular weight of 176.13 g/mol. Its structure features a tetrahydrofuran ring with a hydroxymethyl group and a carboxylic acid functional group, which are crucial for its biological activity.

C75 is primarily recognized as a fatty-acid synthase (FASN) inhibitor , which plays a significant role in lipid metabolism. By inhibiting FASN, C75 can disrupt lipid synthesis pathways, which is particularly beneficial in cancer cells that often exhibit altered lipid metabolism to support rapid growth and proliferation.

Key Findings:

  • Inhibition of Mitochondrial Function : Research indicates that C75 treatment leads to decreased levels of lipoic acid (LA), impaired mitochondrial function, increased reactive oxygen species (ROS), and reduced cell viability in various cancer models .
  • Cell Viability : In studies involving human cancer cell lines, C75 has been shown to reduce cell viability significantly. For instance, it caused apoptosis in A549 lung cancer cells by inducing DNA damage and arresting the cell cycle at the G0/G1 phase .

Anticancer Activity

C75 has demonstrated significant anticancer properties across various studies:

  • In vitro Studies : C75 exhibited potent cytotoxic effects against multiple cancer cell lines, including A549 (lung), MCF-7 (breast), and KB (oral) tumor cells. The IC50 values for these cell lines were reported as low as 1.3 µM .
  • Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation is linked to its effects on mitochondrial function and oxidative stress pathways .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityA5491.3Apoptosis induction
CytotoxicityMCF-71.3Cell cycle arrest
CytotoxicityKB3.0DNA damage induction

Case Studies

Several case studies have highlighted the therapeutic potential of C75:

  • Study on Mitochondrial Dysfunction : A study explored the effects of C75 on human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). It was found that C75 not only inhibited FASN but also affected HsmtKAS, further impairing mitochondrial function .
  • Combination Therapy : Research suggested that combining C75 with LA could mitigate some toxic effects while enhancing anticancer efficacy, indicating a potential strategy for improving treatment outcomes in cancer therapies .

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

5-(hydroxymethyl)-2-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-2-3-1-4(5(8)9)6(10)11-3/h3-4,7H,1-2H2,(H,8,9)

InChI Key

HUMIJMLXGUELIA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C1C(=O)O)CO

Origin of Product

United States

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